4-(Trifluoromethylthio)phenyl isocyanate
Overview
Description
4-(Trifluoromethylthio)phenyl isocyanate is an organic compound with the molecular formula C8H4F3NOS. It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Biochemical Analysis
Cellular Effects
The effects of 4-(Trifluoromethylthio)phenyl isocyanate on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular behavior and function. Additionally, it can impact metabolic pathways, affecting the overall metabolic flux and metabolite levels within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. The compound can form covalent bonds with active sites on enzymes, altering their activity and function. This binding interaction is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting effects on cells, influencing their behavior and function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with low doses leading to minimal changes in cellular function and higher doses causing significant alterations. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage considerations in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)phenyl isocyanate typically involves the reaction of 4-(Trifluoromethylthio)aniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction can be represented as follows:
CF3SC6H4NH2+COCl2→CF3SC6H4NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)phenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: The compound hydrolyzes in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Water: Causes hydrolysis of the isocyanate group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
4-(Trifluoromethylthio)phenyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of bioactive molecules and probes.
Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various chemical synthesis processes to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethoxy)phenyl isocyanate
Uniqueness
4-(Trifluoromethylthio)phenyl isocyanate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
1-isocyanato-4-(trifluoromethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSIHZNEJCZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369889 | |
Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24032-84-6 | |
Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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